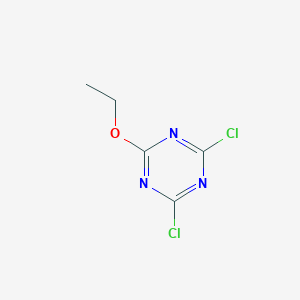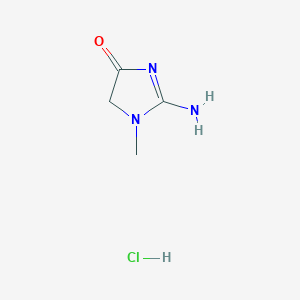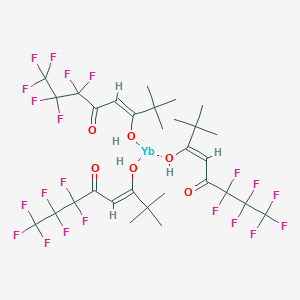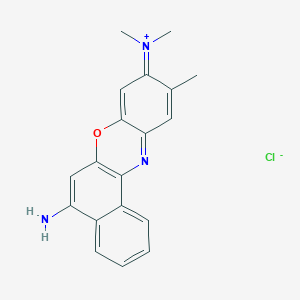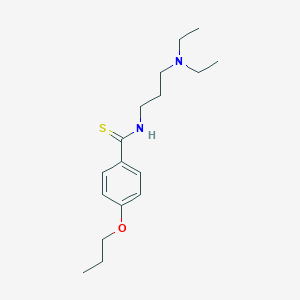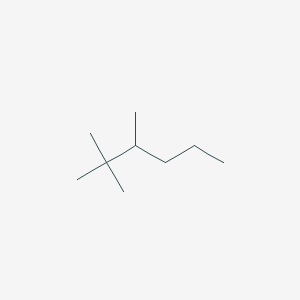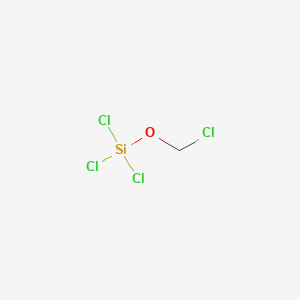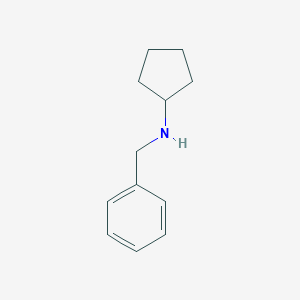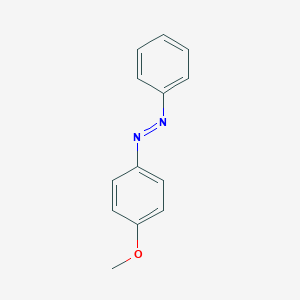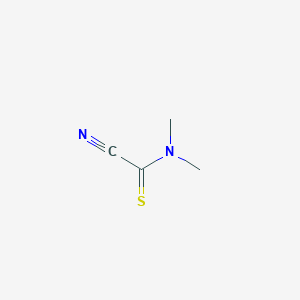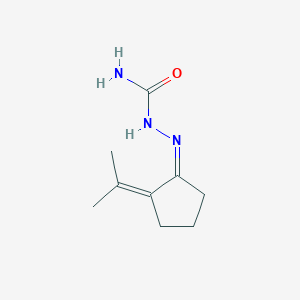
2-(1-Methylethylidene)cyclopentanone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylethylidene)cyclopentanone semicarbazone is a semicarbazone derivative of cyclopentanone. It is an organic compound that has been widely studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-(1-Methylethylidene)cyclopentanone semicarbazone is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes may then interact with biological molecules such as enzymes, affecting their activity and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(1-Methylethylidene)cyclopentanone semicarbazone have not been extensively studied. However, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(1-Methylethylidene)cyclopentanone semicarbazone is its ability to form stable complexes with metal ions. This property makes it useful for a wide range of scientific research applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of 2-(1-Methylethylidene)cyclopentanone semicarbazone. These include:
1. Further studies on its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition.
2. Investigation of its potential as a therapeutic agent for oxidative stress-related diseases.
3. Exploration of its potential as a fluorescent probe for metal ions.
4. Development of new synthetic methods for the preparation of 2-(1-Methylethylidene)cyclopentanone semicarbazone and its derivatives.
5. Investigation of its potential as a biosensor for metal ions.
Conclusion:
In conclusion, 2-(1-Methylethylidene)cyclopentanone semicarbazone is an organic compound that has been widely studied for its potential applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for a wide range of applications. Further studies are needed to fully understand its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition. Its potential as a therapeutic agent for oxidative stress-related diseases and as a biosensor for metal ions also warrants further investigation.
Synthesis Methods
The synthesis of 2-(1-Methylethylidene)cyclopentanone semicarbazone can be achieved through the reaction of cyclopentanone with semicarbazide in the presence of an acid catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield the semicarbazone derivative.
Scientific Research Applications
2-(1-Methylethylidene)cyclopentanone semicarbazone has been used in various scientific research applications. One of the most notable applications is its use as a chelating agent for metal ions. It has been shown to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and molecular recognition.
properties
CAS RN |
16983-64-5 |
|---|---|
Product Name |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[(Z)-(2-propan-2-ylidenecyclopentylidene)amino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7-4-3-5-8(7)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-8- |
InChI Key |
QEFCALXPBVLCQR-FLIBITNWSA-N |
Isomeric SMILES |
CC(=C\1CCC/C1=N/NC(=O)N)C |
SMILES |
CC(=C1CCCC1=NNC(=O)N)C |
Canonical SMILES |
CC(=C1CCCC1=NNC(=O)N)C |
synonyms |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



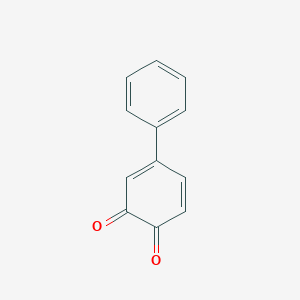
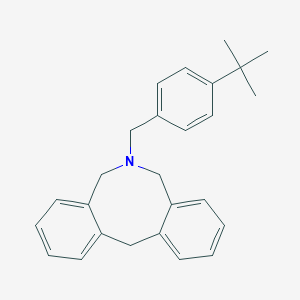
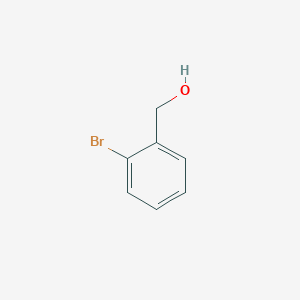
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
